

Application Notes and Protocols for SPECT/CT Imaging of ^{177}Lu -PNT6555

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Compound of Interest

Compound Name: PNT6555
Cat. No.: B12385667

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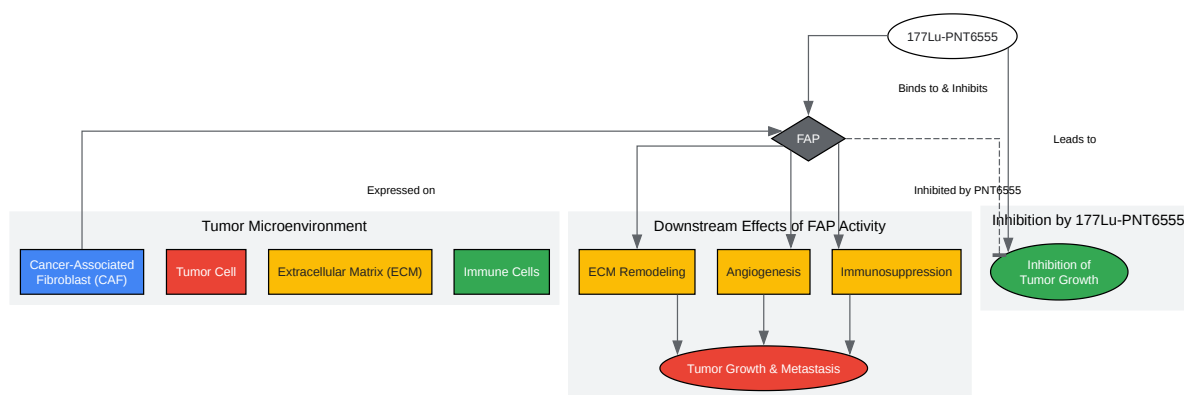
These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging with the investigational radiopharmaceutical ^{177}Lu -PNT6555. The information is collated from publicly available data from the FRONTIER clinical trial (NCT05432193) and preclinical studies, intended to guide research and development efforts.

Introduction to ^{177}Lu -PNT6555

^{177}Lu -PNT6555 is a radioligand therapy targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the tumor microenvironment of more than 90% of epithelial carcinomas.[1] PNT6555 is a FAP-targeting compound composed of a DOTA chelator and a FAP-targeting moiety.[1] The lutetium-177 radioisotope delivers therapeutic beta radiation to FAP-expressing cells, primarily cancer-associated fibroblasts (CAFs), thereby disrupting the tumor stroma and inhibiting tumor growth.[1] Its diagnostic counterpart, ^{68}Ga -PNT6555, is used for PET/CT imaging to identify patients with FAP-positive tumors who may be eligible for ^{177}Lu -PNT6555 therapy.[1][2]

Mechanism of Action and Signaling Pathway

PNT6555 functions as a FAP inhibitor.[3] FAP is known to promote tumor progression through several mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression. By inhibiting FAP, **177Lu-PNT6555** is designed to counteract these pro-tumorigenic effects. The binding of **PNT6555** to FAP delivers a cytotoxic dose of radiation from the attached **177Lu**, leading to DNA damage and apoptosis in FAP-expressing cells within the tumor microenvironment.



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Caption: Signaling pathway of FAP and the inhibitory action of **177Lu-PNT6555**.

Quantitative Dosimetry Data

The following table summarizes the cumulative absorbed doses in normal organs and the specific absorbed dose in tumors from the FRONTIER Phase 1 clinical trial of **177Lu-PNT6555**.

Organ/Tissue	Cumulative Absorbed Dose (Gy) at 12 GBq/cycle (4 cycles)
Kidneys	6.72
Bone Marrow	0.23
Spleen	1.04
Heart	0.68
Liver	0.81
Tumor	Mean (Range) Specific Absorbed Dose (Gy/GBq)
	0.16 (0.02 - 0.45)

Data sourced from the FRONTIER Phase 1 study results.[1]

Experimental Protocols

Patient Selection and Preparation

- **Patient Eligibility:** Patients should have advanced or metastatic solid tumors with FAP overexpression confirmed by 68Ga-**PNT6555** PET/CT.[2][4] FAP positivity is typically defined as $\geq 50\%$ of lesions with a maximum standardized uptake value (SUV_{max}) of ≥ 1.5 times the mean SUV of the liver.[2] Patients should have adequate organ function.[2]
- **Informed Consent:** All participants must provide written informed consent before any study-related procedures.
- **Hydration:** Patients should be well-hydrated before and after the administration of 177Lu-**PNT6555** to promote the clearance of the radiopharmaceutical.

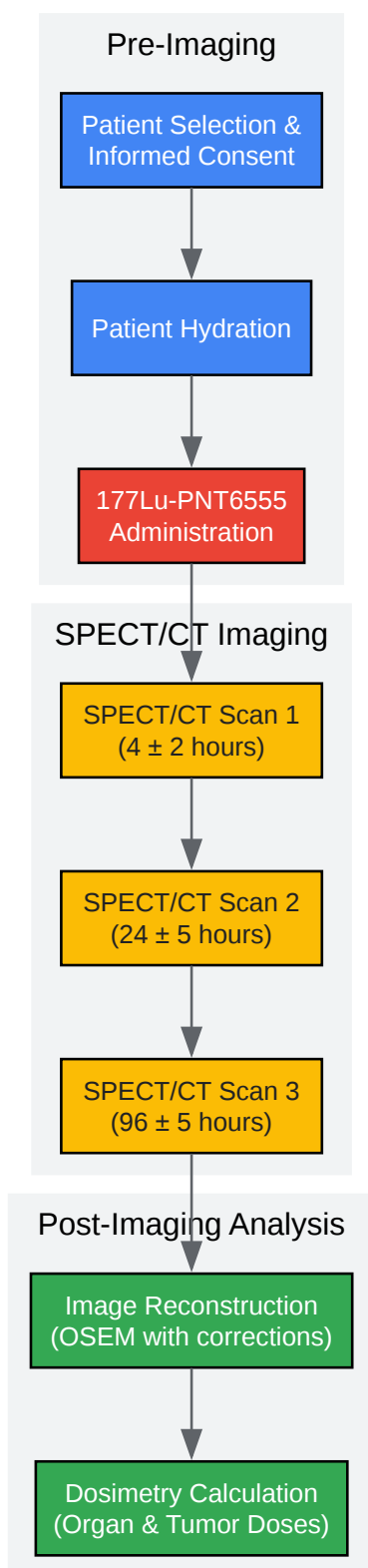
Radiopharmaceutical Administration

- **Dosage:** 177Lu-**PNT6555** is administered intravenously. The FRONTIER trial evaluated dose levels of 4, 8, and 12 GBq ($\pm 10\%$) administered every 6 weeks for up to 6 cycles.[1][2]

- Administration Procedure: Administer ^{177}Lu -**PNT6555** via a slow intravenous injection or infusion according to institutional guidelines for radiopharmaceutical handling and administration.

SPECT/CT Imaging Protocol for Dosimetry

The following protocol is based on the imaging parameters from the FRONTIER trial and general best practices for ^{177}Lu SPECT/CT imaging.



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